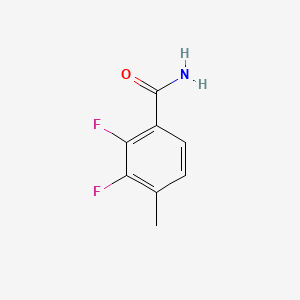

2,3-Difluoro-4-methylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPKXGWPXBRCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378905 | |

| Record name | 2,3-difluoro-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-35-3 | |

| Record name | 2,3-Difluoro-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-difluoro-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methylbenzamide (CAS No. 261763-35-3), a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can profoundly influence the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability. This guide delves into the synthesis, properties, and potential applications of this compound, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents. The narrative synthesizes technical data with practical insights, underpinned by authoritative references.

Introduction: The Strategic Importance of Fluorinated Benzamides

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[] Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Benzamides, a common scaffold in many pharmaceuticals, are frequently fluorinated to enhance their therapeutic potential. The presence of fluorine can alter pKa, lipophilicity, and metabolic stability, making fluorinated benzamides valuable intermediates in the synthesis of a wide array of biologically active compounds.[]

This compound is a member of this important class of molecules. Its specific substitution pattern offers a unique electronic and steric profile that can be exploited in the design of novel drug candidates. This guide will explore the synthesis and properties of this compound, providing a foundation for its application in research and development.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis.

| Property | Value | Source |

| CAS Number | 261763-35-3 | [2] |

| Molecular Formula | C₈H₇F₂NO | [3] |

| Molecular Weight | 171.14 g/mol | |

| Monoisotopic Mass | 171.04958 Da | [3] |

| Predicted XlogP | 1.4 | [3] |

| InChI | InChI=1S/C8H7F2NO/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H2,11,12) | [3] |

| SMILES | CC1=C(C(=C(C=C1)C(=O)N)F)F | [3] |

Synthesis of this compound: A Proposed Pathway

Synthesis of the Precursor: 2,3-Difluoro-4-methylbenzoic acid

The synthesis of the carboxylic acid precursor is a critical first step. A common method for the preparation of benzoic acid derivatives is the oxidation of the corresponding toluene.

Experimental Protocol: Oxidation of 2,3-Difluoro-4-methyltoluene

This protocol is a generalized procedure based on the synthesis of similar fluorinated benzoic acids.

-

Reaction Setup: To a solution of 2,3-difluoro-4-methyltoluene in an appropriate solvent (e.g., a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄).

-

Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide.

-

Acidification: Acidify the filtrate with a strong acid, such as concentrated hydrochloric acid (HCl), until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,3-Difluoro-4-methylbenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system.

Amidation of 2,3-Difluoro-4-methylbenzoic acid

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. A common and effective method is the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with ammonia.

Experimental Protocol: Amidation of 2,3-Difluoro-4-methylbenzoic acid

This protocol is based on general procedures for benzamide synthesis.[4][5]

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-Difluoro-4-methylbenzoic acid in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Gently reflux the mixture until the solid dissolves and the evolution of gas ceases. This indicates the formation of the acyl chloride.

-

Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride under reduced pressure.

-

Amination: Dissolve the crude acyl chloride in an inert anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and cool in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) dropwise with vigorous stirring.

-

Isolation and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period. The product can be isolated by filtration if it precipitates, or by extraction following the addition of water. The crude this compound can be purified by recrystallization or column chromatography.

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated benzamides are valuable building blocks in the synthesis of pharmaceutical intermediates.[6] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The presence of the two fluorine atoms can influence the conformation of the molecule and its interactions with biological targets, potentially leading to increased potency and selectivity.

While specific applications of this compound in the synthesis of marketed drugs are not prominently documented, its structural motifs are found in a variety of biologically active compounds. The amide functional group can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding. The difluoro-methylphenyl moiety can enhance metabolic stability by blocking sites of oxidative metabolism.

Researchers in drug discovery can utilize this compound as a scaffold to be further functionalized, exploring its potential in developing new treatments for a range of diseases.

Caption: Influence of the fluorinated scaffold on pharmacological properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

-

Hazard Identification: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable fluorinated building block for researchers in medicinal chemistry and drug discovery. Its synthesis, while not extensively documented, can be reliably achieved through established synthetic transformations. The strategic placement of two fluorine atoms and a methyl group on the benzamide scaffold provides a unique combination of electronic and steric properties that can be leveraged to develop novel therapeutic agents with improved pharmacological profiles. This guide serves as a foundational resource to encourage and support the exploration of this and other fluorinated intermediates in the quest for new and more effective medicines.

References

-

Che Menu | PDF | Chemical Compounds | Chemistry. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents. (n.d.). Google Patents.

-

This compound (C8H7F2NO) - PubChemLite. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

82019-50-9(2,4,6-Trifluorobenzamide) | Kuujia.com. (n.d.). Kuujia.com. Retrieved January 11, 2026, from [Link]

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (n.d.). Google Patents.

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.). Google Patents.

- The synthetic method of 2,4 difluoro benzene methanamines - Google Patents. (n.d.). Google Patents.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2019). Global Scientific Journal, 7(11), 1085-1094.

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

-

203245-16-3,2,3,4-Trifluoroanisole-AccelaChem|AccelaChemBio. (n.d.). AccelaChemBio. Retrieved January 11, 2026, from [Link]

-

886500-67-0 2,3-二氟-4-甲氧基苯甲酰胺cas号886500-67-0分子式. (n.d.). ChemBK. Retrieved January 11, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

- Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2025). ChemRxiv.

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2018). Molecules, 23(3), 644.

Sources

- 2. Halogenated Benzenes | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C8H7F2NO) [pubchemlite.lcsb.uni.lu]

- 4. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 5. globalscientificjournal.com [globalscientificjournal.com]

- 6. arborpharmchem.com [arborpharmchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 11, 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,3-Difluoro-4-methylbenzamide, a fluorinated aromatic amide of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, making a thorough understanding of its fundamental characteristics essential for rational drug design and development.[1][2] This document details the molecular structure, thermal properties, solubility, and ionization behavior of this compound. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of these key parameters, ensuring scientific integrity and reproducibility. Visualizations of experimental workflows are provided to enhance clarity and practical application.

Introduction: The Strategic Role of Fluorinated Benzamides in Modern Drug Discovery

The benzamide scaffold is a well-established pharmacophore present in a multitude of approved therapeutic agents. The introduction of fluorine atoms into this privileged structure is a widely employed strategy in medicinal chemistry to modulate key drug-like properties.[1][2] Fluorine's high electronegativity and relatively small size can lead to significant alterations in a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Specifically, the presence of fluorine can block sites of metabolism, leading to an extended half-life, and can influence the acidity or basicity of nearby functional groups, thereby affecting the compound's ionization state at physiological pH.[3]

This compound represents a valuable building block in the synthesis of novel pharmaceutical candidates. Its specific substitution pattern offers a unique electronic and steric profile that can be exploited to fine-tune interactions with target proteins. A comprehensive characterization of its physicochemical properties is the foundational step in unlocking its full potential in drug development programs. This guide serves as a detailed resource for researchers, providing both established data and the methodologies required to independently verify and expand upon these findings.

Core Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be verified through the experimental protocols detailed in this guide.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO | PubChemLite[4] |

| Molecular Weight | 171.14 g/mol | Santa Cruz Biotechnology[5] |

| Melting Point | 160 °C | Stenutz[6][7] |

| Boiling Point | Not Experimentally Determined | N/A |

| Aqueous Solubility | Not Experimentally Determined | N/A |

| pKa | Not Experimentally Determined | N/A |

| Predicted XlogP | 1.4 | PubChemLite[4][8] |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established analytical techniques.

Melting Point Determination

The melting point is a critical indicator of a compound's purity and identity.[9] For crystalline solids, a sharp melting range is indicative of high purity, while impurities tend to broaden and depress the melting range.[9]

Methodology: Capillary Melting Point Determination [9][10][11][12]

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[10]

-

-

Instrumentation and Measurement:

-

Place the packed capillary tube into a calibrated melting point apparatus.[12]

-

For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

-

For a precise measurement, set the heating rate to 1-2 °C per minute, starting at least 10-15 °C below the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

-

Perform at least two independent measurements to ensure reproducibility.

-

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter that influences a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[4][13]

Methodology: Shake-Flask Method [4][13][14][15][16]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete separation.

-

Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a standard calibration curve of the compound to accurately determine its concentration in the saturated solution.

-

-

Data Reporting:

-

The aqueous solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

-

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state in different biological compartments.[3] Potentiometric titration is a highly accurate method for determining pKa values.[5][17][18][19][20]

Methodology: Potentiometric Titration [5][17][18][19][20]

-

Sample Preparation:

-

Titration Procedure:

-

Calibrate a pH meter with standard buffers.[17]

-

Immerse the calibrated pH electrode into the sample solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the analyte.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point.[17] For multiprotic compounds, multiple inflection points and corresponding pKa values may be observed.[5]

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei.

Methodology: ¹H and ¹³C NMR [6][21][22][23][24]

-

Sample Preparation:

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Typical ¹H NMR experiments are acquired within minutes, while ¹³C NMR may require longer acquisition times.[6]

-

-

Spectral Interpretation:

-

¹H NMR: The spectrum will show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts, integration values, and coupling patterns will confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group and the carbons of the aromatic ring.[25][26][27][28] The chemical shifts will be influenced by the attached fluorine and methyl groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Methodology: Attenuated Total Reflectance (ATR)-FTIR [29][30][31][32][33]

-

Sample Preparation:

-

Data Acquisition:

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Spectral Interpretation:

-

The spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl group, C-N stretching, and vibrations associated with the substituted aromatic ring and C-F bonds.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[34]

Methodology: Electron Ionization (EI)-MS [34][35][36][37][38]

-

Sample Introduction:

-

Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[37]

-

-

Ionization and Analysis:

-

Spectral Interpretation:

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound.

-

The fragmentation pattern will provide valuable information for structural elucidation.[34]

-

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of this compound and the experimental methodologies required for their accurate determination. A thorough understanding and experimental validation of these properties are fundamental to advancing the development of new chemical entities based on this promising fluorinated benzamide scaffold. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the rational design and optimization of future therapeutic agents.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Electron ionization. Retrieved from [Link]

-

PubMed. (n.d.). Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ETH Zurich. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Electron Ionization. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7F2NO). Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 13). The Significance of Fluorine Substitution in Benzamidine Derivatives: A Focus on 3-Fluorobenzamidine Hydrochloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. Retrieved from [Link]

-

Edisco. (n.d.). Melting point determination. Retrieved from [Link]

-

Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

-

Apex Instrument. (n.d.). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 261763-35-3) Properties | Density, Cp, Viscosity. Retrieved from [Link]

-

National Institutes of Health. (2020, October 14). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Importance of fluorination in medicinal chemistry and approaches to.... Retrieved from [Link]

-

Scribd. (n.d.). Melting Point Determination Guide | PDF. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

PubChem. (2026, January 3). 2,4-Difluoro-N-methyl-N-(phenylmethyl)benzamide. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7F2NO). Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, 4-methyl-. Retrieved from [Link]

-

BMRB. (n.d.). bmse000668 Benzamide at BMRB. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzamide. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. This compound [stenutz.eu]

- 8. PubChemLite - this compound (C8H7F2NO) [pubchemlite.lcsb.uni.lu]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. edisco.it [edisco.it]

- 11. mt.com [mt.com]

- 12. scribd.com [scribd.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. scispace.com [scispace.com]

- 21. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 22. organomation.com [organomation.com]

- 23. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 24. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 25. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

- 26. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794) [np-mrd.org]

- 27. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 28. organicchemistrydata.org [organicchemistrydata.org]

- 29. Surface analysis of powder binary mixtures with ATR FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 31. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 32. apexinstrument.me [apexinstrument.me]

- 33. jascoinc.com [jascoinc.com]

- 34. rroij.com [rroij.com]

- 35. Electron ionization - Wikipedia [en.wikipedia.org]

- 36. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 37. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 38. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

An In-Depth Technical Guide to 2,3-Difluoro-4-methylbenzamide Structural Analogues

A Senior Application Scientist's Perspective on Design, Synthesis, and Biological Evaluation

Introduction: The Strategic Value of Fluorinated Benzamides in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a compound's metabolic stability, membrane permeability, and binding affinity.[1] Within this chemical space, fluorinated benzamides have emerged as a privileged scaffold, appearing in a diverse array of therapeutic agents. 2,3-Difluoro-4-methylbenzamide (C₈H₇F₂NO) serves as a key starting point for the exploration of novel chemical entities.[2][3][4] Its specific substitution pattern—two adjacent fluorine atoms and a methyl group on the benzene ring—offers a unique electronic and steric profile that can be systematically modified to probe structure-activity relationships (SAR) and optimize for desired biological activities. This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of structural analogues of this compound, intended for researchers and professionals in the field of drug discovery.

Part 1: Rational Design of Structural Analogues

The design of analogues of this compound is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. The core scaffold presents several key positions for modification, each offering a distinct opportunity to influence the molecule's interaction with biological targets.

Key Modification Sites on the this compound Scaffold:

| Position | Rationale for Modification | Potential Modifications |

| Amide (-CONH₂) | The amide group is a critical hydrogen bond donor and acceptor. Modifications here can significantly impact target binding and solubility. | - N-alkylation or N-arylation to explore new binding pockets.- Replacement with bioisosteres such as sulfonamides or reversed amides. |

| Methyl Group (-CH₃) | The methyl group at the 4-position can be altered to probe steric tolerance and hydrophobic interactions within the binding site. | - Homologation to larger alkyl groups (ethyl, propyl).- Replacement with other small substituents (e.g., -Cl, -Br, -CN). |

| Fluorine Atoms (-F) | While the difluoro substitution is a defining feature, its position can be varied to fine-tune the electronic properties of the aromatic ring. | - Shifting the fluorine atoms to other positions on the ring.- Introduction of additional fluorine atoms or other electron-withdrawing groups. |

| Aromatic Ring | The core benzene ring can be replaced with other aromatic or heteroaromatic systems to explore novel chemical space and intellectual property. | - Replacement with pyridine, pyrimidine, or other five- or six-membered heterocycles. |

A fundamental strategy in analogue design is the application of bioisosteric replacements. For instance, replacing the benzamide moiety with a benzenesulfonamide group can alter the molecule's acidity and hydrogen bonding capacity, potentially leading to different biological activities.[5][6][7]

Part 2: Synthetic Methodologies and Key Protocols

The synthesis of this compound and its analogues typically involves multi-step sequences starting from commercially available fluorinated building blocks. The following sections detail a general synthetic workflow and a representative experimental protocol.

General Synthetic Workflow

A common retrosynthetic approach for N-substituted this compound analogues involves the amide coupling of 2,3-difluoro-4-methylbenzoic acid with a desired amine. The benzoic acid precursor can be synthesized from commercially available starting materials through a series of standard organic transformations.

Caption: General synthetic workflow for N-substituted this compound analogues.

Experimental Protocol: Synthesis of N-aryl-2,3-difluoro-4-methylbenzamide

This protocol describes a standard amide coupling reaction to generate an N-aryl analogue of this compound.

Materials:

-

2,3-Difluoro-4-methylbenzoic acid

-

Substituted aniline

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,3-difluoro-4-methylbenzoic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired N-aryl-2,3-difluoro-4-methylbenzamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Structure-Activity Relationship (SAR) and Biological Applications

The systematic modification of the this compound scaffold has led to the discovery of compounds with a wide range of biological activities. The fluorination pattern, in particular, is crucial for conferring desirable properties.

The Influence of Fluorine

The introduction of fluorine atoms into organic molecules can lead to a significant increase in biological activity.[8] Fluorine's high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[1]

Therapeutic Targets and Applications

Structural analogues of fluorinated benzamides have been investigated for a variety of therapeutic applications, demonstrating the versatility of this chemical class.

-

Enzyme Inhibition: Benzamide and sulfonamide derivatives have been reported as potent inhibitors of various enzymes, including carbonic anhydrases and acetylcholinesterase, which are relevant targets for conditions like glaucoma and Alzheimer's disease, respectively.[9]

-

Ion Channel Modulation: The benzamide scaffold has been successfully employed in the development of modulators for voltage-gated sodium channels (Nav) and T-type calcium channels, which are implicated in neurological disorders and cardiovascular diseases.[10][11]

-

Receptor Antagonism: Analogues of benzamides have been identified as antagonists for dopamine receptors and neuronal nicotinic receptors, highlighting their potential in treating psychiatric and neurodegenerative disorders.[12][13]

-

Antiplasmodial and Antiangiogenic Activity: Certain polyfluorinated benzamides have shown promise as antiplasmodial agents for the treatment of malaria and as inhibitors of angiogenesis, a key process in tumor growth.[14][15]

The following table summarizes the structure-activity relationships of a hypothetical series of this compound analogues targeting a generic kinase.

Hypothetical SAR Data for Kinase X Inhibition:

| Compound | R¹ (Amide Substitution) | R² (Methyl Group Replacement) | IC₅₀ (nM) |

| 1 | -H | -CH₃ | 850 |

| 2a | -Phenyl | -CH₃ | 420 |

| 2b | -4-Chlorophenyl | -CH₃ | 150 |

| 2c | -4-Methoxyphenyl | -CH₃ | 380 |

| 3a | -4-Chlorophenyl | -Ethyl | 210 |

| 3b | -4-Chlorophenyl | -CF₃ | 95 |

This hypothetical data illustrates that N-arylation of the amide and modification of the 4-position substituent can significantly impact inhibitory potency.

Signaling Pathway Modulation

A common mechanism by which small molecule inhibitors exert their therapeutic effects is through the modulation of intracellular signaling pathways. For example, a potent and selective kinase inhibitor derived from the this compound scaffold could block a key step in a cancer-related signaling cascade.

Caption: Inhibition of a kinase signaling pathway by a this compound analogue.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The strategic incorporation of fluorine, coupled with systematic modifications at other key positions, allows for the fine-tuning of a compound's pharmacological profile. Future research in this area will likely focus on the exploration of more complex and diverse analogues, the identification of novel biological targets, and the use of computational methods to guide rational drug design. The continued investigation of these and other fluorinated motifs will undoubtedly lead to the discovery of new and improved medicines.[16]

References

-

Schrader, T. et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem. Available at: [Link]

-

Smirnovas, V. et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. Available at: [Link]

-

ResearchGate. (2014). (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Available at: [Link]

-

ResearchGate. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. Available at: [Link]

-

MDPI. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Stenutz. (n.d.). This compound. Available at: [Link]

-

MDPI. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available at: [Link]

-

MDPI. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

-

NIH. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Available at: [Link]

-

PubMed. (2015). Identification and electrophysiological evaluation of 2-methylbenzamide derivatives as Nav1.1 modulators. Available at: [Link]

-

NIH. (n.d.). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. Available at: [Link]

-

PubChem. (n.d.). YM 471. Available at: [Link]

-

NIH. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available at: [Link]

-

PubMed. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Available at: [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

-

PubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Available at: [Link]

-

PubMed. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Available at: [Link]

-

PubMed. (2013). Discovery of N-[[1-[2-(tert-butylcarbamoylamino)ethyl]-4-(hydroxymethyl)-4-piperidyl]methyl]-3,5-dichloro-benzamide as a selective T-type calcium channel (Cav3.2) inhibitor. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C8H7F2NO) [pubchemlite.lcsb.uni.lu]

- 4. This compound [stenutz.eu]

- 5. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and electrophysiological evaluation of 2-methylbenzamide derivatives as Nav1.1 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-[[1-[2-(tert-butylcarbamoylamino)ethyl]-4-(hydroxymethyl)-4-piperidyl]methyl]-3,5-dichloro-benzamide as a selective T-type calcium channel (Cav3.2) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity | MDPI [mdpi.com]

- 16. chemrxiv.org [chemrxiv.org]

synthesis precursors for 2,3-Difluoro-4-methylbenzamide

An In-depth Technical Guide to the Synthesis Precursors for 2,3-Difluoro-4-methylbenzamide

Introduction

This compound is a substituted aromatic amide that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring two adjacent fluorine atoms and a methyl group, imparts unique electronic and lipophilic properties that are often sought after in the design of bioactive compounds. This guide provides a comprehensive overview of the viable synthetic pathways to this compound, focusing on the strategic synthesis of its key precursors. We will delve into the underlying chemical principles, provide detailed experimental protocols for core transformations, and offer insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and process development professionals engaged in fine chemical synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing a synthesis begins with retrosynthesis. The most apparent disconnection in this compound is the amide bond. This bond is reliably formed from a carboxylic acid precursor, suggesting that 2,3-Difluoro-4-methylbenzoic acid is the primary strategic intermediate.

Further deconstruction of the benzoic acid intermediate points to a core aromatic precursor: 1,2-Difluoro-3-methylbenzene . The challenge then becomes the regioselective introduction of a one-carbon functional group (which can be converted to a carboxylic acid) at the C4 position of this starting material.

This analysis reveals two primary phases for the synthesis:

-

Phase 1: Synthesis of the Key Intermediate, 2,3-Difluoro-4-methylbenzoic acid.

-

Phase 2: Conversion of the Benzoic Acid to the Final Amide Product.

The following sections will explore multiple strategies to achieve these transformations.

Phase 1: Strategic Synthesis of 2,3-Difluoro-4-methylbenzoic Acid

The successful synthesis of the key benzoic acid intermediate hinges on the regioselective functionalization of the aromatic ring. The directing effects of the substituents on the starting material, 1,2-Difluoro-3-methylbenzene, are paramount. Both the fluorine atoms and the methyl group are ortho, para-directing activators. The C4 position is para to the methyl group and ortho to the C3-fluorine, making it the most electronically activated and sterically accessible site for electrophilic substitution or metalation.

We will explore three robust strategies to synthesize this intermediate.

Strategy 1: Synthesis via Formylation and Subsequent Oxidation

This two-step approach involves the introduction of an aldehyde group, which is then oxidized to the carboxylic acid.

Causality Behind Experimental Choices: Formylation of an activated aromatic ring can be achieved under various conditions. The Gattermann-Koch reaction (using CO/HCl and a Lewis acid catalyst) or the Vilsmeier-Haack reaction (using DMF/POCl₃) are standard methods.[1][2] The choice depends on substrate reactivity and functional group tolerance. Subsequent oxidation of the resulting aldehyde is a high-yielding and reliable transformation.[3] Mild oxidants are preferred to avoid potential side reactions on the electron-rich ring.

Experimental Protocol: Oxidation of 2,3-Difluoro-4-methylbenzaldehyde

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq.) in a suitable solvent mixture such as acetone/water.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄, approx. 1.1 eq.) in water portion-wise, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. A brown precipitate of MnO₂ will form.

-

Workup: Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and only the brown precipitate remains. Filter the mixture through a pad of celite to remove the MnO₂ solids, washing the filter cake with water.

-

Isolation: Acidify the clear filtrate with concentrated HCl to a pH of ~2. The desired product, 2,3-Difluoro-4-methylbenzoic acid, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.

Strategy 2: Synthesis via Bromination and Carboxylation

This strategy leverages a halogen-metal exchange reaction, a powerful tool for introducing nucleophilic carbon centers onto an aromatic ring. It proceeds via a stable aryl bromide intermediate.

Causality Behind Experimental Choices: Electrophilic bromination of benzene rings requires a catalyst, such as FeBr₃ or AlCl₃, to polarize the Br-Br bond and generate a potent electrophile.[4][5][6] The subsequent step, a lithium-halogen exchange, is a kinetically fast process that must be performed at very low temperatures (typically -78 °C) using an organolithium reagent like n-butyllithium (n-BuLi) to prevent side reactions.[7] The resulting aryllithium species is a strong nucleophile and base. Quenching this intermediate with solid carbon dioxide (dry ice) followed by an acidic workup is a classic and efficient method to form a carboxylic acid.[7]

Experimental Protocol: Lithiation and Carboxylation of 4-Bromo-2,3-difluorotoluene

-

Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Add 4-Bromo-2,3-difluorotoluene (1.0 eq.) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (approx. 1.1 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[7]

-

Carboxylation: In a separate flask, crush an excess of dry ice (solid CO₂). Rapidly transfer the aryllithium solution via cannula onto the crushed dry ice with vigorous stirring. A thick slurry will form.

-

Workup: Allow the mixture to slowly warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.

-

Isolation: Acidify the aqueous layer with concentrated HCl to a pH of ~2. The desired product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2,3-Difluoro-4-methylbenzoic acid.

Strategy 3: Synthesis via Cyanation and Nitrile Hydrolysis

This route introduces the carboxyl group in a masked form as a nitrile. The cyanation of an aryl halide is a robust transformation, often mediated by transition metals.

Causality Behind Experimental Choices: Palladium-catalyzed cyanation reactions, using reagents like zinc cyanide, are highly effective for converting aryl bromides to nitriles.[8] These reactions typically offer high yields and good functional group tolerance. The subsequent hydrolysis of the stable nitrile intermediate requires harsh conditions, such as heating in strong acid (e.g., H₂SO₄) or base (e.g., NaOH), to drive the reaction to completion.[9]

| Strategy | Key Transformation | Typical Reagents | Advantages | Disadvantages |

| 1 | Formylation / Oxidation | CO, HCl, AlCl₃; then KMnO₄ | Direct introduction of C1 unit | Formylation can be difficult; oxidation requires waste disposal (MnO₂) |

| 2 | Halogen-Metal Exchange | Br₂, FeBr₃; then n-BuLi, CO₂ | High-yielding, reliable | Requires cryogenic temperatures (-78 °C) and handling of pyrophoric n-BuLi |

| 3 | Palladium-catalyzed Cyanation | Zn(CN)₂, Pd(PPh₃)₄; then H₂SO₄ | High tolerance for functional groups | Use of toxic cyanide reagents; harsh hydrolysis conditions |

Table 1: Comparison of Synthesis Strategies for 2,3-Difluoro-4-methylbenzoic acid.

Phase 2: Amidation of 2,3-Difluoro-4-methylbenzoic Acid

The final step is the conversion of the carboxylic acid to the primary amide. This is a standard transformation in organic synthesis, typically proceeding through an activated carboxylic acid derivative, most commonly an acyl chloride.

Causality Behind Experimental Choices: Carboxylic acids are not sufficiently electrophilic to react directly with ammonia. They must first be activated. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for converting carboxylic acids to highly reactive acyl chlorides.[10] The subsequent reaction with an ammonia source, such as aqueous ammonium hydroxide, is a rapid and generally quantitative nucleophilic acyl substitution that forms the thermodynamically stable amide bond.[11]

Experimental Protocol: Synthesis of this compound

-

Acyl Chloride Formation: In a fume hood, charge a round-bottom flask with 2,3-Difluoro-4-methylbenzoic acid (1.0 eq.) and add thionyl chloride (SOCl₂, ~2.0 eq.). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture gently to 50-60 °C for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

-

Reagent Removal: Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 2,3-Difluoro-4-methylbenzoyl chloride is typically used directly in the next step without further purification.

-

Amidation: Cool the crude acyl chloride in an ice bath. Slowly and carefully add it to a stirred solution of concentrated ammonium hydroxide (excess). A white precipitate of the amide will form immediately.

-

Isolation and Purification: Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any ammonium salts. Dry the solid under vacuum to yield this compound. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed if higher purity is required.

Troubleshooting and Optimization

-

Low Yields in Friedel-Crafts Reactions: Acylation or formylation reactions are highly sensitive to moisture, which deactivates the Lewis acid catalyst. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[12]

-

Incomplete Lithiation: The temperature of the lithium-halogen exchange is critical. If the temperature rises significantly above -70 °C, side reactions, including reaction with the solvent (THF), can occur. Ensure efficient cooling and slow addition of n-BuLi.[13]

-

Impure Product: Isomeric byproducts can sometimes form during the initial aromatic functionalization if reaction conditions are not optimized. Purification by column chromatography or recrystallization is often necessary to achieve high purity.[12]

References

- Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone. Benchchem.

- What is the synthesis method of 2-Fluoro-4-methylbenzoic acid? - FAQ. Guidechem.

- Synthesis routes of 2-Fluoro-4-methylbenzonitrile. Benchchem.

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.

- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.

- 1,2-Difluoro-3-methylbenzene Formula. ECHEMI.

- Optimization of Organolithium Reactions.

- Halogenation of Benzene-The Need for a Catalyst. Chemistry LibreTexts.

- Directed (ortho) Metallation.

- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.

- ortho-Formylation of phenols. Organic Syntheses Procedure.

- US5457239A - Process for formylation of aromatic compounds. Google Patents.

- 2,3-Difluoro-4-methylbenzaldehyde. PubChemLite.

- 2,3-Difluoro-4-methylbenzoic acid. Oakwood Chemical.

- 2,3-Difluoro-4-methylbenzonitrile. PubChem.

- 2,3-Difluoro-4-methylbenzoic acid. PubChem.

- Halogenation of Benzene and Methylbenzene. Chemistry LibreTexts.

- 2,3-Difluoro-4-methylbenzaldehyde AldrichCPR. Sigma-Aldrich.

- 4-Methylbenzaldehyde. Wikipedia.

- Mechanism of aromatic lithiation reactions-Importance of steric factors.

- Oxidation of Benzaldehyde and Substituted. Semantic Scholar.

- 2,3-difluoro-4-methylbenzaldehyde 95%. Advanced ChemBlocks.

- 2,3-DIFLUORO-4-METHYLBENZONITRILE. ChemicalBook.

Sources

- 1. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]

- 2. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 10. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 11. globalscientificjournal.com [globalscientificjournal.com]

- 12. benchchem.com [benchchem.com]

- 13. sites.wp.odu.edu [sites.wp.odu.edu]

An In-Depth Technical Guide to the Safe Handling and-Use of 2,3-Difluoro-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 2,3-Difluoro-4-methylbenzamide. Synthesizing technical data with practical, field-proven insights, this document is intended to serve as an essential resource for laboratory personnel and drug development professionals. The information herein is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making.

Chemical and Physical Identity

This compound is a fluorinated aromatic amide. The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] Understanding the fundamental properties of this compound is the first step in ensuring its safe handling.

| Property | Value | Source |

| Chemical Formula | C₈H₇F₂NO | [2] |

| Molecular Weight | 171.14 g/mol | [2] |

| CAS Number | 261763-35-3 | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 160 °C | [3] |

| Solubility | Data not readily available; likely soluble in organic solvents. |

Hazard Identification and Risk Assessment

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[4] The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Signal Word: Warning[4]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance to be used, the nature of the experimental procedures, and the potential for exposure. Given its classification as a potentially potent pharmaceutical compound, a precautionary approach is warranted.

Safe Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure. Given that many novel pharmaceutical compounds can have unforeseen biological effects, treating this compound with a high degree of caution is a prudent laboratory practice.

Engineering Controls

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for preventing contact with this compound.

| PPE | Specifications and Rationale |

| Eye Protection | Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |

| Hand Protection | Nitrile gloves are recommended for handling this compound. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently. Double-gloving may be appropriate for certain procedures. |

| Body Protection | A lab coat should be worn at all times in the laboratory. For procedures with a higher risk of contamination, a disposable gown or apron should be used. |

| Respiratory Protection | For routine handling within a fume hood, respiratory protection may not be necessary. However, if there is a potential for exposure outside of a fume hood, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

The following diagram illustrates the workflow for safely handling potent compounds like this compound.

Caption: Potential biological implications of fluorinated benzamides.

Synthesis and Reactivity

Researchers working on the synthesis of this or related compounds should carefully consider the hazards of all starting materials, reagents, and intermediates.

Conclusion

This compound is a valuable compound for research and drug development, but it requires careful and informed handling. By understanding its chemical and physical properties, recognizing its potential hazards, and implementing robust safety protocols, researchers can work with this compound safely and effectively. This guide provides a foundation for developing laboratory-specific standard operating procedures (SOPs) and fostering a strong culture of safety.

References

- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Perfluoroalkyls. U.S. Department of Health and Human Services.

- Blake, B. E., & Fenton, S. E. (2020). Early life exposure to per- and polyfluoroalkyl substances (PFAS) and latent disease risk: A review. Toxicology, 441, 152528.

- Brunton, L. L., Hilal-Dandan, R., & Knollmann, B. C. (Eds.). (2017). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.).

- DeWitt, J. C. (Ed.). (2019). Toxicological Effects of Perfluoroalkyl and Polyfluoroalkyl Substances. Humana Press.

- Fenton, S. E., Ducatman, A., & DeWitt, J. (2021). Per- and polyfluoroalkyl substance toxicity and human health review: Current state of knowledge and future research needs. Environmental Toxicology and Chemistry, 40(3), 590-613.

- Fisher Scientific. (2021). Safety Data Sheet: this compound.

- Gnewuch, C., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 13(18), 1914-1923.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565981, this compound. Retrieved from [Link]

- Preparation method of 4-amino-2-fluoro-methyl benzamide. (2013). CN103304439A.

- Mukherjee, J., et al. (1995). Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. Nuclear medicine and biology, 22(3), 283-296.

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

- Sigma-Aldrich. (2022). Safety Data Sheet: this compound.

- U.S. Environmental Protection Agency. (2016). Emerging Contaminants - Per- and Polyfluoroalkyl Substances (PFAS).

- Wang, C., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & medicinal chemistry letters, 24(5), 1361-1365.

- World Health Organization. (2018). Per- and polyfluoroalkyl substances (PFAS)

- Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.

-

MDPI. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

- Brigo, A., & Fiecchi, A. (1987). Synthesis and mutagenicity of 3,3'-dihalogenated benzidines. Mutation Research/Genetic Toxicology, 190(3), 193-196.

-

National Cancer Institute. (2012). Fluoride and Cancer Risk. Retrieved from [Link]

- Zanelli, I. (2018).

-

OEHHA. (2011). Evidence on the Carcinogenicity of Fluoride and Its Salts. Retrieved from [Link]

Sources

- 1. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [stenutz.eu]

- 4. Page loading... [wap.guidechem.com]

- 5. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Determining the Solubility of 2,3-Difluoro-4-methylbenzamide in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Applications Science Desk

Preamble: The Foundational Importance of Solubility

In the landscape of pharmaceutical development and chemical synthesis, understanding the solubility of a compound is not merely a preliminary step; it is a critical determinant of a molecule's potential. For a compound like 2,3-Difluoro-4-methylbenzamide, whose journey may involve synthesis, purification, formulation, and ultimately, biological interaction, its solubility profile governs everything from reaction kinetics to bioavailability. An imprecise or misunderstood solubility profile can lead to failed batches, misleading biological data, and significant delays in development.

This guide is structured to provide not just a protocol, but a strategic and scientifically-grounded framework for determining the solubility of this compound. We will proceed from theoretical underpinnings to a robust, self-validating experimental workflow, ensuring that the data you generate is not only accurate but also meaningful and reproducible.

Part 1: Theoretical Framework & Molecular Considerations

Before any measurements are taken, a thorough analysis of the solute and potential solvents is paramount. The principle of "like dissolves like" is our starting point, meaning solutes dissolve best in solvents with similar intermolecular forces.[1][2][3][4]

Analysis of this compound (C₈H₇F₂NO):

-

Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through π-π stacking and van der Waals forces.

-

Amide Group (-CONH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor (via N-H) and a hydrogen bond acceptor (via C=O). This feature will promote solubility in polar protic and aprotic solvents.

-

Difluoro Substitution: The two fluorine atoms are strongly electronegative, creating significant dipole moments. This increases the molecule's overall polarity and potential for dipole-dipole interactions.

-

Methyl Group (-CH₃): This is a small, nonpolar, lipophilic group that will slightly favor solubility in less polar solvents.

Prediction: The molecule presents a mixed character. The polar amide and fluoro groups suggest likely solubility in polar solvents (e.g., alcohols, DMSO, acetonitrile), while the aromatic ring and methyl group suggest some affinity for less polar environments (e.g., ethyl acetate, dichloromethane). Gross insolubility is expected in highly nonpolar alkanes like hexane.

Part 2: Strategic Solvent Selection

The objective is to screen a diverse yet representative panel of organic solvents. This allows for the construction of a comprehensive solubility profile that can inform a wide range of applications, from reaction chemistry to formulation. The selection should be driven by polarity and hydrogen bonding capability.[5][6]

| Solvent Class | Example Solvents | Primary Interaction Mechanism | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol | Hydrogen bonding, dipole-dipole | To engage the amide group's full hydrogen bonding potential. |

| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Dipole-dipole interactions | To assess solubility where hydrogen bond donation from the solvent is absent. |

| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Dipole-dipole, London dispersion | Represents common solvents used in synthesis and chromatography. |

| Nonpolar | Toluene, Heptane/Hexane | London dispersion forces | To establish the lower limit of solubility and confirm the impact of the polar functional groups. |

Part 3: The Gold Standard Protocol: Isothermal Shake-Flask Method

To determine the true thermodynamic equilibrium solubility, the shake-flask method is the most reliable and widely accepted technique.[7][8][9][10] It ensures that the solvent is fully saturated with the solute at a specific temperature. The protocol below is designed to be self-validating by confirming that equilibrium has been reached.

Experimental Objective: To determine the saturation concentration of this compound in a selected panel of organic solvents at a controlled temperature (e.g., 25°C).

Materials and Equipment:

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[7]

-

Solvent Addition: Accurately pipette a known volume of a chosen solvent into each vial (e.g., 2.0 mL).

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period. A 24-hour period is a robust starting point, but the time to reach equilibrium must be verified.[9]

-

Equilibrium Verification (Critical Step): To ensure true thermodynamic solubility is measured, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h).[10] Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.

-

Phase Separation: After the agitation period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.[7] For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically resistant syringe filter (PTFE) to remove any remaining microscopic particles.[14] This step is crucial to prevent artificially high results.

-

Dilution: Accurately dilute the filtered saturate into a pre-validated mobile phase suitable for HPLC analysis to bring the concentration within the range of the calibration curve. A precise dilution factor is essential for accurate back-calculation.

-

Quantification: Analyze the diluted samples using a validated HPLC method as described in Part 4.

Caption: Workflow for Equilibrium Solubility Determination.

Part 4: Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the solute concentration due to its specificity, precision, and sensitivity.[15][16]

Protocol for HPLC Method Development:

-

Column and Mobile Phase Selection:

-

Column: A standard C18 reversed-phase column is an excellent starting point, as it separates compounds based on hydrophobicity.[17]

-

Mobile Phase: Begin with a simple gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape.[18] A typical starting gradient might be 5% B to 95% B over several minutes.[18]

-

Detection: The aromatic ring in this compound should provide strong UV absorbance. Determine the wavelength of maximum absorbance (λ-max) using a UV-Vis spectrophotometer or a diode array detector (DAD) in the HPLC.

-

-

Calibration Curve Construction:

-